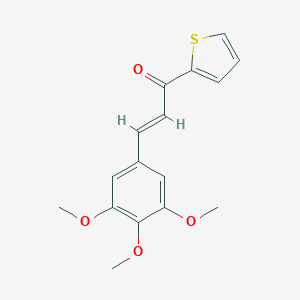

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

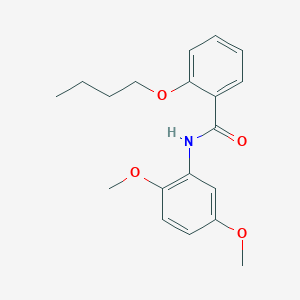

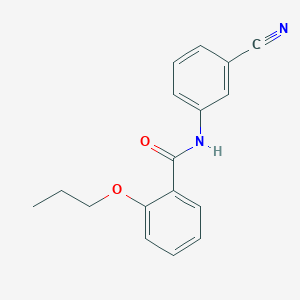

“1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one” is a heteroaryl chalcone, which consists of substituted thiophene and benzene rings bridged by the prop-2-en-1-one group . The molecule is slightly twisted .

Molecular Structure Analysis

The dihedral angle between the thiophene and 3,4,5-trimethoxyphenyl rings is 12.18 (4)° . The three methoxy groups have two different conformations; two methoxy groups are coplanar [C—O—C—C torsion angles = −1.38 (12) and 0.47 (12)°] whereas the third is (-)-synclinal with the benzene ring .

Physical And Chemical Properties Analysis

The molecule of the title heteroaryl chalcone, C16H16O4S, is slightly twisted . The dihedral angle between the thiophene and 3,4,5-trimethoxyphenyl rings is 12.18 (4)° .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of related compounds involves aldol condensation reactions, providing a pathway for creating various derivatives with potential applications in chemical research and materials science. For instance, Abdullah M. Asiri and Salman A. Khan synthesized a compound through an aldol condensation reaction, which was then fully characterized by elemental analysis, IR, 1H NMR, 13C NMR, and EI-MS spectral data, indicating its potential utility in further chemical studies and applications (Asiri & Khan, 2010).

Photochromism and Materials Science

- Compounds with thiophene units have been shown to exhibit photochromic behavior, which is the ability to change color when exposed to light. This property is significant for developing optoelectronic devices, such as multifrequency three-dimensional optical memory media or full-color displays. An example includes the study on mixed crystals containing bisthienyl derivatives, which showed potential for different color changes upon illumination with light of appropriate wavelengths, indicating their use in optoelectronic applications (Takami, Kuroki, & Irie, 2007).

Photovoltaics and Energy Applications

- Thienyl compounds have been investigated for their application in bulk heterojunction photovoltaic devices. The design of specific fullerene-based acceptor materials, such as those incorporating thienyl groups, aims to optimize the morphology of bulk heterojunction photovoltaic devices concerning their transport properties, showcasing the relevance of these compounds in improving solar cell performance (Popescu et al., 2006).

Molecular Electronics and Nonlinear Optics

- The electronic and optical properties of thienyl derivatives are of significant interest for molecular electronics and nonlinear optics. Studies on the molecular structure, vibrational spectra, and electronic properties such as HOMO-LUMO analysis can provide insights into the charge transfer mechanisms and potential applications in electronic devices. For example, the work by Y. Mary et al. on a dichlorophenyl-trimethoxyphenyl compound explored these aspects, suggesting its utility in designing materials with desirable electronic and optical characteristics (Mary et al., 2015).

Fluorescence and Chemical Sensing

- The fluorescence properties of heteroaryl chalcone derivatives, including thienyl compounds, have been explored, revealing that the position of methoxy groups significantly affects their fluorescent properties. These findings suggest potential applications in developing fluorescent materials and chemical sensors, where the emission properties can be tuned for specific sensing applications (Suwunwong, Chantrapromma, & Fun, 2011).

Future Directions

The future directions for research on “1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one” and similar compounds could include further exploration of their synthesis, chemical properties, and potential applications. Given the interesting properties of chalcones, these compounds may have potential uses in various fields, including medicinal chemistry .

properties

IUPAC Name |

(E)-1-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-18-13-9-11(10-14(19-2)16(13)20-3)6-7-12(17)15-5-4-8-21-15/h4-10H,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSILLUWBYCFJF-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496036.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-butoxybenzamide](/img/structure/B496038.png)

![N-[2-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B496043.png)

![4-{[2-(2-Chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B496044.png)

![N-{2-[(allylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B496046.png)